6-nitro-1-propoxybenzotriazole
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Overview
Description
6-nitro-1-propoxybenzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are heterocyclic compounds known for their versatile applications in various fields, including chemistry, biology, and industry. The presence of a nitro group and a propoxy group in the benzotriazole structure imparts unique chemical properties to this compound, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1-propoxybenzotriazole typically involves the nitration of 1-propoxybenzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-nitro-1-propoxybenzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-amino-1-propoxybenzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzotriazole derivatives with different functional groups.
Scientific Research Applications
6-nitro-1-propoxybenzotriazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-nitro-1-propoxybenzotriazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole moiety can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-nitro-1-propoxybenzotriazole: Unique due to the presence of both nitro and propoxy groups.
6-nitrobenzotriazole: Lacks the propoxy group, resulting in different chemical properties and reactivity.
1-propoxybenzotriazole: Lacks the nitro group, affecting its biological activity and chemical behavior.
Uniqueness
This compound stands out due to the combined presence of nitro and propoxy groups, which confer unique chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
6-nitro-1-propoxybenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-5-16-12-9-6-7(13(14)15)3-4-8(9)10-11-12/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGPKKWLHDAYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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